molecular formula C15H20N4O3 B14809468 6,7-Dimethoxy-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one

6,7-Dimethoxy-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B14809468
M. Wt: 304.34 g/mol
InChI Key: NVGAZYFGVMEVFC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one is an organic compound belonging to the class of quinazolinones. It is characterized by the presence of a quinazolinone core structure substituted with methoxy groups at positions 6 and 7, and a piperazine ring attached to the quinazolinone via a methylene bridge. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazolinone analogs.

Scientific Research Applications

6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure but with an amine group instead of a methylene bridge.

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-imine: Contains an imine group instead of a methylene bridge.

Uniqueness

6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

6,7-dimethoxy-2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H20N4O3/c1-21-12-7-10-11(8-13(12)22-2)17-14(18-15(10)20)9-19-5-3-16-4-6-19/h7-8,16H,3-6,9H2,1-2H3,(H,17,18,20)

InChI Key

NVGAZYFGVMEVFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCNCC3)OC

Origin of Product

United States

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